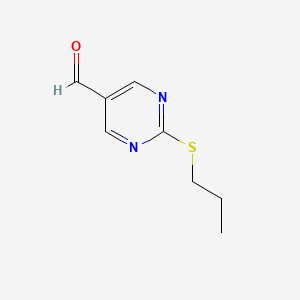

2-Propylsulfanyl-pyrimidine-5-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Molecular Structure Analysis

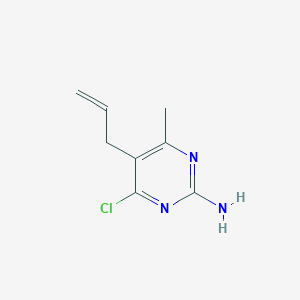

The molecular structure of pyrimidine derivatives can be complex, with various substituents affecting their overall shape and electronic distribution. For example, the molecular structure of a triazolopyrimidine derivative is reported, showing different supramolecular architectures in its solvated forms . These structural variations can influence the physical properties and reactivity of the compounds.

Chemical Reactions Analysis

Pyrimidine derivatives undergo a range of chemical reactions. Cyclocondensation reactions are common, as seen with the chemoselective reaction of α-acylacetamidine with a methylsulfanyl-dichloropyrimidine derivative . Tandem reactions involving acetalisation and cycloisomerization have also been developed for phenylethynylpyrimidine derivatives . These reactions demonstrate the reactivity of the aldehyde group and the potential for creating diverse heterocyclic structures.

Physical and Chemical Properties Analysis

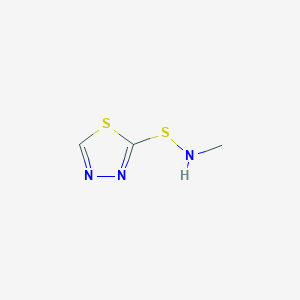

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For instance, the presence of sulfur-containing substituents can impart specific properties, such as bacteriostatic effects, as seen with bis(butylsulfanyl) dihydro-pyran derivatives . The solubility and crystalline structure of these compounds can also vary depending on their interactions with solvents and other molecules, as evidenced by the different crystal environments of a triazolopyrimidine derivative .

科学的研究の応用

Synthesis of Structurally Unique Compounds

Molecular Dynamics and Inhibitive Effects

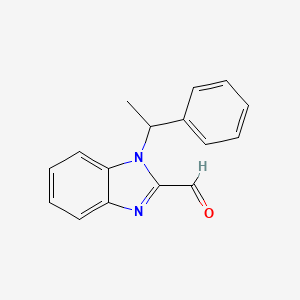

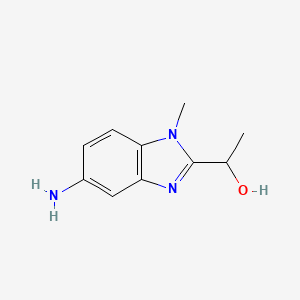

Ech-chihbi et al. (2017) studied the inhibition effect of 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde (IPM), a similar compound, on corrosion. They combined experimental techniques and quantum chemical calculations to understand the inhibitive effects at the molecular level (Ech-chihbi et al., 2017).

Development of Novel Chemical Preparations

Čikotienė et al. (2009) explored the cyclization of 6-arylethynylpyrimidine-5-carbaldehydes, revealing a novel preparation of 7-arylpyrido[4,3-d]pyrimidines. This study highlights the potential of using related pyrimidine carbaldehydes in developing new chemical preparations (Čikotienė et al., 2009).

Application in Synthesis of Base Precursors

Beingessner et al. (2008) described the regioselective synthesis of trisubstituted arylaminopyrimidine-5-carbaldehydes. They demonstrated how these compounds could be used to create structurally unique GlambdaC base precursors (Beingessner et al., 2008).

In Organic Synthesis and Molecular Studies

Various studies have utilized similar compounds in organic synthesis and molecular studies. For instance, Chizhova et al. (2015) developed a synthesis method for pyrido[2,3-d]pyrimidin-4-ones, demonstrating the versatility of these compounds in synthetic organic chemistry (Chizhova et al., 2015).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-propylsulfanylpyrimidine-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c1-2-3-12-8-9-4-7(6-11)5-10-8/h4-6H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIMOKHQOYWCCPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC=C(C=N1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390281 |

Source

|

| Record name | 2-Propylsulfanyl-pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Propylsulfanyl-pyrimidine-5-carbaldehyde | |

CAS RN |

876890-33-4 |

Source

|

| Record name | 2-Propylsulfanyl-pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。